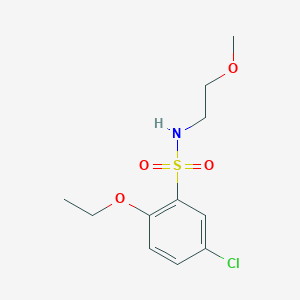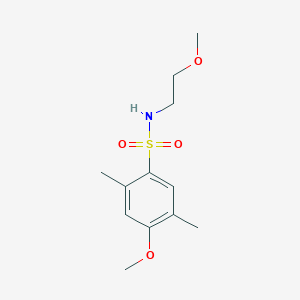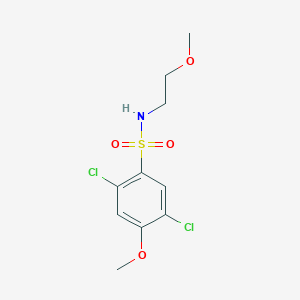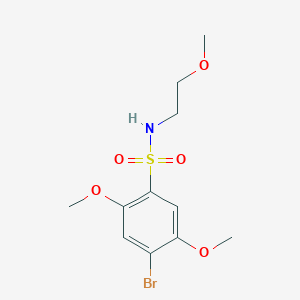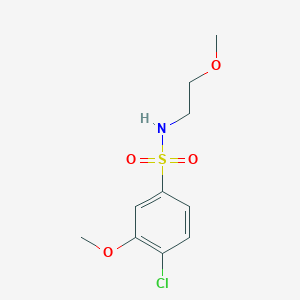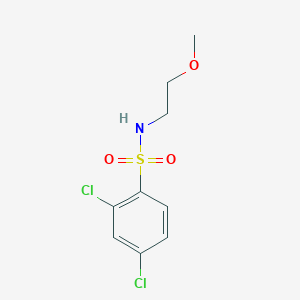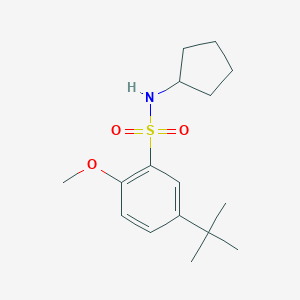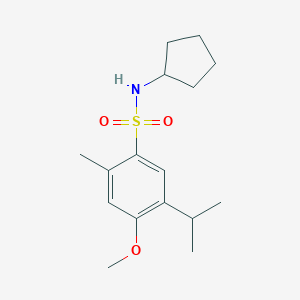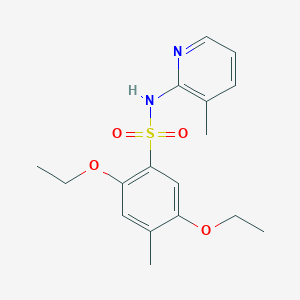
2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound with a molecular formula C18H23N3O3S. It is commonly referred to as "DMXAA" and has been studied for its potential use in cancer treatment.
Mécanisme D'action
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other immune system molecules. This in turn leads to the activation of immune cells such as T cells and natural killer cells, which can then attack cancer cells. DMXAA has also been shown to have anti-angiogenic effects, meaning it can prevent the growth of new blood vessels that tumors need to survive.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It can increase the production of cytokines and chemokines, which are immune system molecules that can help fight cancer. It can also cause the death of cancer cells through a process called apoptosis. In addition, DMXAA can cause changes in blood pressure and heart rate, and can also affect liver and kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to be effective in a variety of cancer types, making it a promising candidate for further study. However, DMXAA also has some limitations. It can be toxic at high doses, and its mechanism of action is not fully understood. In addition, its effectiveness can be influenced by factors such as the timing and dosing of treatment.
Orientations Futures
There are several potential future directions for the study of DMXAA. One area of interest is in combination therapy with other cancer treatments. DMXAA has been shown to be effective in combination with chemotherapy and radiation therapy, and further study is needed to determine the optimal timing and dosing of these treatments. Another area of interest is in the development of new formulations of DMXAA that can improve its delivery and effectiveness. Finally, further study is needed to fully understand the mechanism of action of DMXAA, which could lead to the development of new and more effective cancer treatments.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process starting with the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 3-methyl-2-pyridinecarbonyl chloride. This is then reacted with 2,5-diethoxy-4-methylbenzenesulfonamide to form DMXAA.
Applications De Recherche Scientifique
DMXAA has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by activating the immune system to attack cancer cells, and has been shown to be effective in combination with other cancer treatments such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2,5-diethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-5-22-14-11-16(15(23-6-2)10-13(14)4)24(20,21)19-17-12(3)8-7-9-18-17/h7-11H,5-6H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYNXHGOKLUWJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

